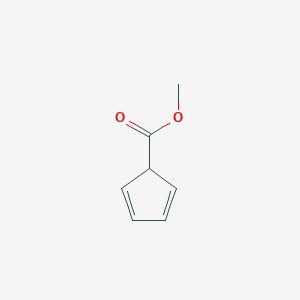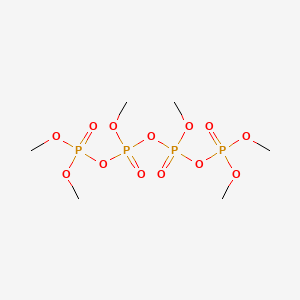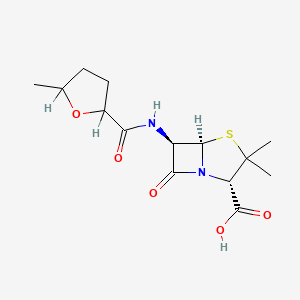![molecular formula C27H25N B14667056 N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline CAS No. 38764-41-9](/img/structure/B14667056.png)
N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is known for its unique electronic properties, making it a subject of interest in various scientific fields, including organic electronics and photophysics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline typically involves the reaction of pyrene with N,N-dimethylaniline under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where pyrene is alkylated with N,N-dimethylaniline in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for
Propriétés
Numéro CAS |
38764-41-9 |
|---|---|
Formule moléculaire |
C27H25N |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(3-pyren-1-ylpropyl)aniline |
InChI |
InChI=1S/C27H25N/c1-28(2)24-16-9-19(10-17-24)5-3-6-20-11-12-23-14-13-21-7-4-8-22-15-18-25(20)27(23)26(21)22/h4,7-18H,3,5-6H2,1-2H3 |
Clé InChI |
NLTUQBFDRHRJLK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


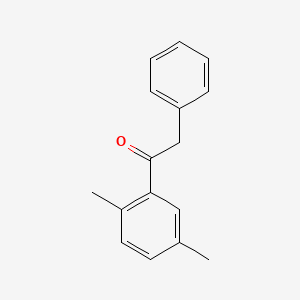
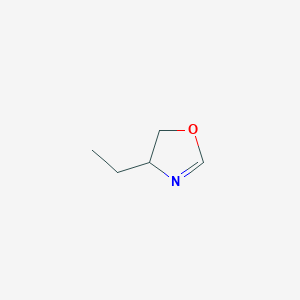
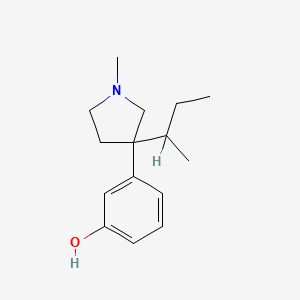
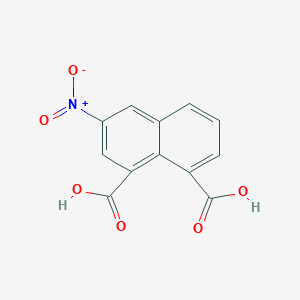
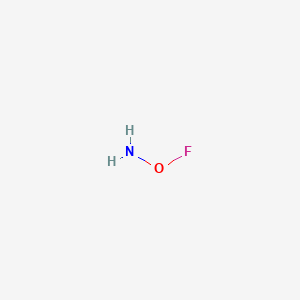
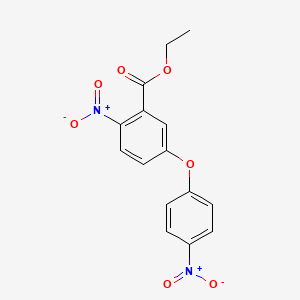
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
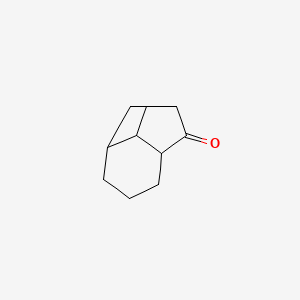
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)

